molecular formula C18H12N2OS B5587808 2,7-Diphenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one

2,7-Diphenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one

Cat. No.: B5587808
M. Wt: 304.4 g/mol
InChI Key: XWHPLJQGBOWNPE-UHFFFAOYSA-N
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Description

2,7-Diphenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structure, which combines a thiazole ring with a pyrimidine ring, both of which are fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diphenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve the use of bases such as anhydrous potassium carbonate and triethylamine in solvents like methanol, ethanol, tetrahydrofuran, and acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,7-Diphenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

2,7-Diphenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

2,7-diphenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c21-17-16(14-9-5-2-6-10-14)22-18-19-15(11-12-20(17)18)13-7-3-1-4-8-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHPLJQGBOWNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=S=C(C(=O)N3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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